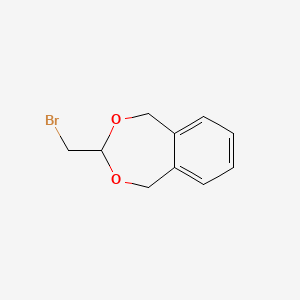

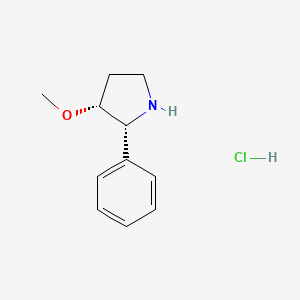

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

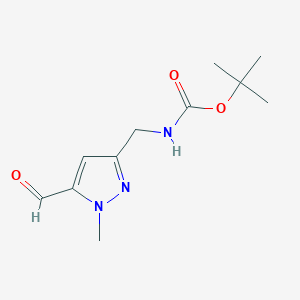

“(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2411180-47-5 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2R,3R)-3-methoxy-2-phenylpyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 .Physical And Chemical Properties Analysis

The compound “(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride” is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Reactions

The compound has been characterized as a key enzyme in the microbial production of 2,3-butanediol, a molecule with several industrial applications. It functions as a 2,3-butanediol dehydrogenase, which can reduce diacetyl to acetoin and subsequently to 2,3-butanediol . This enzyme exhibits absolute stereospecificity for the reduction of diacetyl to (2R,3R)-2,3-butanediol via ®-acetoin, highlighting its potential application in the synthesis of ®-chiral alcohols .

Microbial Cell Factories

This compound is crucial in the development of microbial cell factories for the production of (2R,3R)-2,3-butanediol. Advances in metabolic engineering and synthetic biology have been employed to improve titers, yields, productivities, and optical purities of this bio-based chemical . The systematic and integrative strategies proposed for developing high-performance microbial cell factories underscore the importance of this compound in industrial biotechnology .

Antifreeze Agent and Low Freezing Point Fuel

The (2R,3R)-2,3-butanediol produced by the action of this compound serves as an antifreeze agent and a low freezing point fuel. Its properties make it suitable for use in colder climates and in applications where the prevention of ice formation is critical .

Chiral Groups in Pharmaceuticals

One of the significant applications of (2R,3R)-2,3-butanediol is providing chiral groups in drugs. The stereochemistry of pharmaceuticals is vital for their efficacy, and this compound plays a key role in ensuring the correct chirality in drug molecules .

Material Science Research

In material science, the compound’s role in producing (2R,3R)-2,3-butanediol is valuable for studying the properties of materials at low temperatures. It can be used to investigate the behavior of materials under freezing conditions without causing damage .

Biochemical Assays

The compound is used in biochemical assays for protein concentration determinations. It is essential in life science research laboratories for performing fast or routine assays, such as nucleic acid tests, and for more advanced studies that require precise measurement of biochemical compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXCPOZDRMZDBW-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

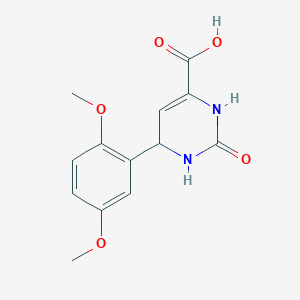

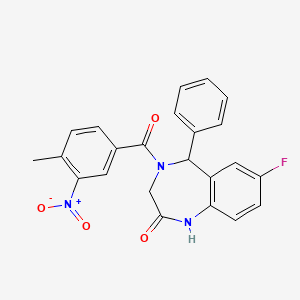

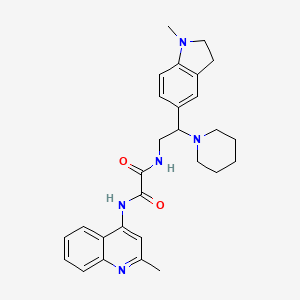

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)

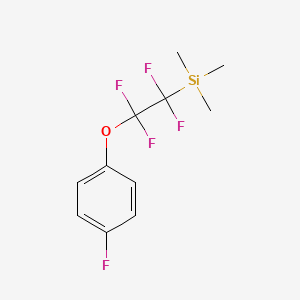

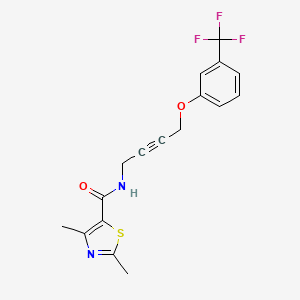

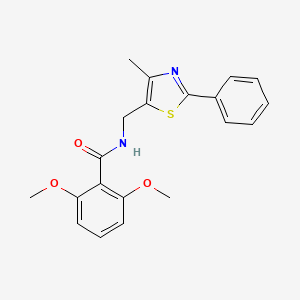

![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)

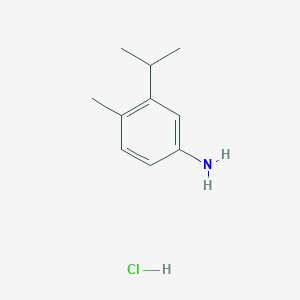

![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)

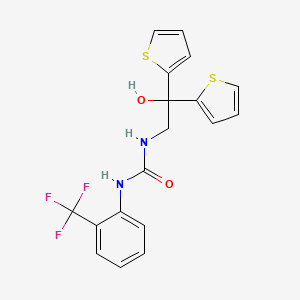

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)